Quinoline-4-sulfonyl chloride hydrochloride
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Overview
Description
Quinoline-4-sulfonyl chloride hydrochloride is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . This compound is particularly notable for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-4-sulfonyl chloride hydrochloride typically involves the sulfonation of quinoline derivatives. One common method is the reaction of quinoline with chlorosulfonic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Quinoline-4-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or oxidizing/reducing agents used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Quinoline-4-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-4-sulfonyl chloride hydrochloride involves its ability to react with various nucleophiles, leading to the formation of sulfonamide or other derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects . The exact pathways and targets depend on the specific application and the structure of the final product.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonyl chloride: Another sulfonyl chloride derivative of quinoline, used in similar applications.
Quinoline-2-sulfonyl chloride: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Quinoline-4-sulfonyl chloride hydrochloride is unique due to its specific position of the sulfonyl chloride group on the quinoline ring, which can influence its reactivity and the types of derivatives it can form. This positional specificity can lead to different biological activities and applications compared to other quinoline sulfonyl chlorides .
Properties
Molecular Formula |
C9H7Cl2NO2S |
---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
quinoline-4-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-5-6-11-8-4-2-1-3-7(8)9;/h1-6H;1H |
InChI Key |
FQEWMEKHGWKWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
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